2-Imidazolidinethione, 1,3-dipropyl-

Coordination Chemistry Silver Complexes Ligand Design

Specify 1,3-Dipropyl-2-imidazolidinethione (83132-61-0) for research demanding controlled coordination chemistry. The n-propyl substituents are critical: they direct mononuclear silver(I) complex formation, while smaller N-alkyl analogs produce dinuclear mixtures, compromising reproducibility. For Cu(I) polymers, this ligand accesses distinct architectures. In Au(I) studies, its fully solved crystal structure [(PrImt)AuCl] ensures validated benchmarks. Ideal for developing sulfur-based Ag extractants.

Molecular Formula C9H18N2S
Molecular Weight 186.32 g/mol
CAS No. 83132-61-0
Cat. No. B14433095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidinethione, 1,3-dipropyl-
CAS83132-61-0
Molecular FormulaC9H18N2S
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCCCN1CCN(C1=S)CCC
InChIInChI=1S/C9H18N2S/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3
InChIKeyLYOAKPROVUGMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Technical Profile: 2-Imidazolidinethione, 1,3-dipropyl- (CAS 83132-61-0)


2-Imidazolidinethione, 1,3-dipropyl- (CAS 83132-61-0), also known as 1,3-dipropylimidazolidine-2-thione, is a five-membered heterocyclic thione characterized by two n-propyl substituents on the nitrogen atoms [1]. This compound belongs to the class of 1,3-dialkyl-2-imidazolidinethiones, which are N-alkylated derivatives of the parent imidazolidine-2-thione (ethylenethiourea, ETU) [2]. The presence of the 1,3-dipropyl groups significantly alters the compound's lipophilicity and steric profile compared to unsubstituted or shorter-chain alkyl analogs, directly influencing its coordination chemistry and potential for selective metal complexation [3].

Why Generic Substitution of 1,3-Dipropyl-2-Imidazolidinethione (CAS 83132-61-0) is Scientifically Unjustified


The practice of substituting one 1,3-dialkyl-2-imidazolidinethione for another without rigorous validation is scientifically unsound. The specific length and nature of the N-alkyl substituents are not passive structural features; they are critical determinants of a ligand's steric bulk, solubility profile, and resultant coordination behavior [1]. As demonstrated in comparative studies, a change in the alkyl chain from a methyl to an n-propyl group can fundamentally alter the nuclearity and geometry of the resulting metal complexes, directly impacting properties relevant to applications in catalysis, materials science, or metal extraction [2]. Therefore, procurement decisions based on assumed class-wide equivalence risk introducing uncontrolled variables that can compromise experimental reproducibility and product performance.

Quantitative Evidence Guide: Differentiating 1,3-Dipropyl-2-Imidazolidinethione (CAS 83132-61-0) from Closest Analogs


Steric Control in Silver(I) Complexation: Unique Mononuclear Selectivity vs. Dinuclear Analogs

The n-propyl substituent on 1,3-dipropyl-2-imidazolidinethione directs the formation of a specific mononuclear silver(I) complex, in contrast to its methyl and ethyl analogs which favor dinuclear species. This represents a sterically controlled divergence in coordination chemistry [1].

Coordination Chemistry Silver Complexes Ligand Design X-ray Crystallography

Divergent Reactivity with Copper(I) Iodide: Formation of Distinct Polymeric Architectures

The reaction of 1,3-dipropyl-2-imidazolidinethione with copper(I) iodide yields a mixture of two polymeric complexes, a behavior that is distinct from the reaction of its N-methyl analog, which forms a mixed-valent trinuclear complex under the same conditions [1].

Coordination Polymers Copper Chemistry Heterocyclic Thiones X-ray Crystallography

Validated Structural Parameters for Gold(I) Complexes: A Crystallographic Benchmark

The gold(I) complex of 1,3-dipropyl-2-imidazolidinethione, [(PrImt)AuCl], has been synthesized and its crystal structure determined, providing precise geometric parameters that serve as a unique benchmark for this specific ligand system [1].

Gold Chemistry X-ray Crystallography Ligand Design Coordination Chemistry

Class-Level Utility as an Extracting Agent for Noble Metals, Including Silver

1,3-Dialkyl-2-imidazolidinethiones, including the 1,3-dipropyl derivative, have been identified and tested as effective extracting agents for noble metals, particularly for the complete extraction of silver from aqueous solutions and process wastewater [1].

Metal Extraction Hydrometallurgy Wastewater Treatment Silver Recovery

Validated Application Scenarios for 1,3-Dipropyl-2-Imidazolidinethione (CAS 83132-61-0) Based on Evidence


Synthesis of Structurally Defined Silver(I) Complexes for Catalysis or Materials Science

When a research protocol requires the synthesis of a mononuclear silver(I) complex with a specific coordination geometry, 1,3-dipropyl-2-imidazolidinethione is the appropriate ligand choice. Its steric bulk from the n-propyl groups directs the formation of a mononuclear species ([Ag(κ1-Cl)(κ1-S-C3H5NS(N-Prn))(PPh3)2]), whereas the use of smaller N-methyl or N-ethyl analogs would lead to a mixture of dinuclear and mononuclear products [4]. This level of control is essential for obtaining well-defined, reproducible materials.

Design of Novel Copper(I) Coordination Polymers with Unique Topologies

For investigations focused on the synthesis of copper(I) coordination polymers, the 1,3-dipropyl derivative is required to access specific polymeric architectures. Its reaction with copper(I) iodide yields a mixture of two polymers, {Cu(μ-S-imdzSH-Prn)2Cu(μ-I)2}n and [Cu3(κ1N,μ-S-L-NPrn)2(μ-I)2(κ1-I3)2]n, which are structurally distinct from the mixed-valent trinuclear complex formed by the N-methyl analog under identical conditions [4]. This demonstrates the compound's role as a specific building block for creating new functional materials.

Reliable Ligand in Gold(I) Coordination Chemistry Requiring Crystallographic Validation

In studies involving gold(I) complexes where precise structural characterization is paramount, 1,3-dipropyl-2-imidazolidinethione offers a significant advantage. The crystal structure of its complex, [(PrImt)AuCl], is fully solved, providing a known set of bond lengths, angles, and unit cell parameters [4]. This validated structural data allows researchers to compare their own synthetic products against an established benchmark, ensuring experimental reproducibility and facilitating the interpretation of spectroscopic and crystallographic results.

Exploratory Research in Hydrometallurgical Silver Recovery from Wastewater

This compound is a candidate for inclusion in studies aimed at developing new sulfur-based extractants for noble metals. It has been documented within a class of 1,3-dialkyl-2-imidazolidinethiones that are effective for the extraction of silver from aqueous solutions and industrial wastewater [4]. Researchers exploring alternatives to traditional, potentially toxic extractants for silver recovery should consider evaluating this specific 1,3-dipropyl derivative.

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